9-(3-Hydroxypropoxy)guanine
Overview
Description
BRL44385 is a potent and selective inhibitor of the replication of herpes simplex virus types 1 and 2, varicella-zoster virus, and Epstein-Barr virus . It is primarily used in scientific research for its antiviral properties.
Preparation Methods
BRL44385 can be synthesized through various synthetic routes. One common method involves the preparation of acetal derivatives of 9-(3-hydroxypropoxy)guanine . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
BRL44385 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by enzymes such as xanthine oxidase and aldehyde oxidase.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the guanine moiety.
Common reagents used in these reactions include oxidizing agents like allopurinol and menadione, and reducing agents under controlled conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BRL44385 has a wide range of scientific research applications:
Mechanism of Action
BRL44385 exerts its effects by inhibiting the replication of herpes simplex virus types 1 and 2, varicella-zoster virus, and Epstein-Barr virus . The compound targets the viral DNA polymerase, blocking the synthesis of viral DNA and thereby preventing the replication of the virus . This inhibition is highly selective, making BRL44385 an effective antiviral agent .
Comparison with Similar Compounds
BRL44385 is unique in its high selectivity and potency against herpesviruses. Similar compounds include:
Penciclovir: Another antiviral agent that inhibits herpesvirus DNA polymerase.
Acyclovir: A widely used antiviral drug with a similar mechanism of action.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
BRL44385 stands out due to its specific inhibition of multiple herpesviruses and its potential for use in various research applications .
Properties
IUPAC Name |
2-amino-9-(3-hydroxypropoxy)-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-4-13(6)16-3-1-2-14/h4,14H,1-3H2,(H3,9,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCACOXRVYDNEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1OCCCO)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150848 | |
Record name | 9-(3-Hydroxypropoxy)guanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114778-60-8 | |
Record name | 9-(3-Hydroxypropoxy)guanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114778608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(3-Hydroxypropoxy)guanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.